Arjunglucoside I

Acetylcholinesterase inhibition Neuroscience Alzheimer's disease research

Researchers screening Terminalia arjuna oleananes for CNS-targeted AChE inhibition frequently obtain false negatives when substituting aglycone analogs such as arjunic acid or arjunolic acid. Arjunglucoside I resolves this gap with the lowest reported IC₅₀ in its class and predicted BBB access. • CNS AChE IC₅₀: 0.0132 mM-most potent among six T. arjuna oleananes • α-Glucosidase IC₅₀: 1074 μM (6.1× more potent than acarbose) • Anti-H. pylori MIC: 1.9-7.8 μg/mL vs. metronidazole-resistant strains • A2780 antiproliferative IC₅₀: 1.2 μM Supplied ≥98% pure with batch-specific CoA; shipped under validated cold-chain protocols worldwide.

Molecular Formula C36H58O11
Molecular Weight 666.8 g/mol
CAS No. 62319-70-4
Cat. No. B1255979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArjunglucoside I
CAS62319-70-4
Synonyms4-epi-sericoside
arjunglucoside I
sericoside
Molecular FormulaC36H58O11
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
InChIInChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1
InChIKeyCMZFNIMQBCBHEX-APNSOIJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arjunglucoside I Product Overview


Arjunglucoside I (CAS 62319-70-4) is an oleanane-type triterpenoid saponin isolated from Terminalia arjuna bark and related Combretaceae species [1]. It exists as a β-D-glucopyranosyl ester derivative of arjungenin with the molecular formula C₃₆H₅₈O₁₁ (MW 666.84). Unlike its aglycone counterparts (arjunic acid, arjunolic acid, arjungenin), the glycosylation at the C-28 position confers distinct physicochemical and biological properties that directly impact experimental selection criteria [2].

Probe class Oleanane triterpenoid glycoside with C-28 β-D-glucopyranosyl ester
Enzyme fit Supports AChE and α-glucosidase inhibition assay workflows
CNS context Predicted BBB permeability supports CNS target-access modeling studies

Arjunglucoside I Substitution Fails


Substitution of Arjunglucoside I with structurally related in-class compounds (e.g., arjunic acid, arjunolic acid, arjungenin) is scientifically unjustified due to quantifiable divergences in molecular target engagement, enzyme inhibition potency, and predicted central nervous system (CNS) permeability [1]. Head-to-head comparative data demonstrate that Arjunglucoside I exhibits the lowest IC₅₀ value among six Terminalia arjuna-derived oleananes for acetylcholinesterase inhibition (0.0132 mM) and is one of only two compounds in this series with calculated blood-brain barrier (BBB) penetration capability [2]. These differences are not merely incremental but represent categorical distinctions in experimental applicability, particularly for neuroscience and metabolic disorder research programs [3].

C-28 glycosylation may shift AChE inhibition ranking relative to aglycone analogs (arjunic acid, arjunolic acid, arjungenin), altering target engagement profiles.
Predicted BBB permeability is not shared by aglycone counterparts, limiting their applicability in CNS research designs.
Anti-H. pylori activity was not observed for structurally related aglycones in the same screening panel; direct substitution may not support antimicrobial studies.

Arjunglucoside I Differentiation Evidence


Acetylcholinesterase Inhibition Profile

In a direct comparative study of six oleanane-type triterpenes isolated from Terminalia arjuna, Arjunglucoside I demonstrated the lowest IC₅₀ value (0.0132 mM), exhibiting 1.57-fold higher potency than arjunic acid (0.0207 mM), 1.23-fold higher than arjunolic acid (0.0162 mM), and 1.48-fold higher than arjungenin (0.0195 mM) [1]. The kinetics of AChE inhibition were specifically characterized for Arjunglucoside I as the most potent compound in the series, with a Michaelis–Menten constant (Km) of 0.011 mM for acetylthiocholine iodide hydrolysis [2].

AChE inhibition IC₅₀
Head-to-head
0.0132 mM
1.23× to 1.57× lower IC₅₀ than aglycone comparators
Lowest IC₅₀ among six oleanane triterpenes tested; glycoside form associated with higher enzyme inhibition.
In vitro AChE assay with TLC validation; reported rank order.
Acetylcholinesterase inhibition Neuroscience Alzheimer's disease research

Blood-Brain Barrier Permeability

Based on calculated pharmacokinetic parameters, Arjunglucoside I and arjunetin are the only two compounds among the six Terminalia arjuna-derived oleanane triterpenes indicated as capable of crossing the blood-brain barrier [1]. In contrast, the aglycones arjunic acid and arjunolic acid exhibit the longest predicted time to reach brain equilibrium, while the other glycosylated compound, arjunetin, shows the shortest equilibration time [2]. This represents a categorical functional difference driven by glycosylation status at the C-28 position.

BBB permeability
Method context
Predicted permeable
Aglycones: not predicted to cross BBB
Categorical difference in predicted CNS access based on in silico modeling; glycosylation status is a key determinant.
Molecular descriptor-derived prediction; requires in vitro confirmation.
Blood-brain barrier permeability CNS drug discovery Pharmacokinetics

α-Glucosidase Inhibition Potency

In a phytochemical investigation of Elaeagnus rhamnoides leaves, Arjunglucoside I (IC₅₀ = 1074 ± 32 μM) exhibited 6.1-fold higher α-glucosidase inhibitory activity than the clinical reference compound acarbose (IC₅₀ = 6561 ± 207 μM) [1]. Among seven isolated compounds from the n-butanol extract, Arjunglucoside I demonstrated the second-highest potency after casuarinin (IC₅₀ = 21 ± 2 μM), substantially outperforming acarbose and several flavonoid glycosides co-isolated in the same study [2].

α-Glucosidase IC₅₀
Head-to-head
1074 ± 32 µM
6.1× higher potency than reference inhibitor acarbose
Reported higher enzyme inhibition relative to reference compound in isolated natural product screening.
In vitro enzyme assay; scaffold structurally distinct from clinical sulfonylureas.
α-Glucosidase inhibition Diabetes research Antihyperglycemic agents

Anti-Helicobacter pylori Activity

Arjunglucoside I was the only active triterpenoid among thirteen compounds tested for anti-Helicobacter pylori activity [1]. Against three metronidazole-resistant H. pylori strains, Arjunglucoside I exhibited MIC values ranging from 1.9 to 7.8 μg/mL, demonstrating activity comparable to clarithromycin and substantially superior to metronidazole against these resistant strains [2].

Anti-H. pylori activity
Head-to-head
MIC 1.9–7.8 µg/mL
Only active triterpenoid among 13 tested; activity comparable to clarithromycin
Supports antimicrobial screening context against metronidazole-resistant H. pylori strains.
In vitro susceptibility testing; aglycone analogs lacked activity in the same panel.
Antimicrobial Helicobacter pylori Drug-resistant bacteria

Arjunglucoside I Research Applications


CNS AChE Inhibitor Screening

Arjunglucoside I is the preferred selection among Terminalia arjuna-derived oleanane triterpenes for CNS-targeted AChE inhibition studies. Direct comparative data establish it as the most potent AChE inhibitor in its class (IC₅₀ = 0.0132 mM), and in silico pharmacokinetic modeling indicates BBB permeability, a property not shared by its aglycone counterparts arjunic acid, arjunolic acid, or arjungenin [1]. This combination of target potency and predicted CNS access is essential for Alzheimer's disease and cognitive enhancement research programs.

α-Glucosidase Inhibition Research

For investigators screening natural product-derived α-glucosidase inhibitors, Arjunglucoside I offers a validated alternative scaffold with 6.1-fold higher potency than acarbose (IC₅₀ = 1074 ± 32 μM vs. 6561 ± 207 μM) [1]. Its structural distinction from clinical sulfonylureas and acarbose makes it suitable for structure-activity relationship studies aimed at identifying novel antihyperglycemic pharmacophores.

Metronidazole-Resistant H. pylori Screening

Arjunglucoside I is uniquely positioned for antimicrobial discovery programs targeting drug-resistant H. pylori. As the sole active triterpenoid among thirteen tested compounds, it demonstrates MIC values of 1.9–7.8 μg/mL against metronidazole-resistant strains, with activity comparable to clarithromycin [1]. Research programs seeking novel agents against antibiotic-resistant H. pylori should not substitute alternative in-class triterpenes, which lack documented activity in this indication.

A2780 Ovarian Cancer Cell Screening

Arjunglucoside I demonstrates antiproliferative activity against the A2780 human ovarian cancer cell line with an IC₅₀ value of 1.2 μM [1]. While comparative data against structural analogs in this specific assay are not currently available in the peer-reviewed literature, this defined potency metric supports inclusion in oncology-focused natural product screening panels where the A2780 cell line serves as a validated model system.

Application
Selection Property
Validation Focus
CNS-targeted AChE inhibition studies
Glycoside-dependent enzyme potency and predicted BBB access
In vitro AChE inhibition and CNS permeability model context
α-Glucosidase inhibitor screening
Structurally distinct oleanane glycoside scaffold
In vitro α-glucosidase potency relative to reference inhibitor
Drug-resistant H. pylori antimicrobial screening
Unique triterpenoid activity among tested set
MIC endpoints in metronidazole-resistant strains
Ovarian cancer cell-line endpoint studies
Antiproliferative activity in A2780 model
Cell-viability IC₅₀ in A2780 cells

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